2-Aminocyclopropane-1-carbonitrile

Übersicht

Beschreibung

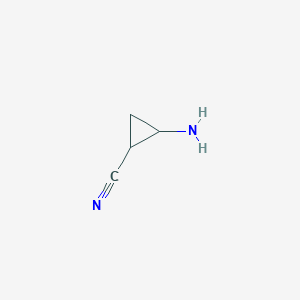

2-Aminocyclopropane-1-carbonitrile is a chemical compound with the molecular formula C4H6N2. It is a cyclopropane derivative, characterized by the presence of an amino group and a nitrile group attached to the cyclopropane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminocyclopropane-1-carbonitrile can be achieved through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This method is efficient and yields high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminocyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Role in Ethylene Biosynthesis

ACC is recognized as a direct precursor to ethylene, synthesized from S-adenosyl-L-methionine (SAM) through the action of ACC synthase (ACS). Ethylene regulates various physiological processes in plants, including:

- Fruit Ripening : ACC application has been shown to enhance the ripening process in various fruits by increasing ethylene production.

- Seed Germination : ACC plays a critical role in breaking seed dormancy and promoting germination.

- Leaf and Flower Senescence : It influences the aging process of leaves and flowers, facilitating abscission.

2.1. Plant Growth Regulation

ACC's application as a plant growth regulator has been extensively studied. It is used for:

- Chemical Thinning : Research indicates that ACC can effectively thin fruit crops like apples by reducing fruit set when applied at specific growth stages. Studies have demonstrated that concentrations between 200 and 500 mg·L are optimal for thinning without causing phytotoxicity .

| Application Stage | Concentration (mg·L) | Effect on Thinning |

|---|---|---|

| 10 mm Fruit Size | 0, 100, 300, 500 | Ineffective |

| 20 mm Fruit Size | 300, 500 | Significant thinning |

2.2. Disease Resistance

Recent findings suggest that ACC also plays a role in enhancing plant defense mechanisms against pathogens. For instance:

- In studies involving Verticillium dahliae, a fungal pathogen, ACC treatment increased resistance in tomato plants by promoting defense responses independent of ethylene signaling .

3.1. Genetic Modulation

ACC's role as a signaling molecule has led to its investigation in genetic studies aimed at enhancing crop resilience and productivity:

- Genetic modulation of ACC levels has shown potential in regulating plant responses to environmental stressors, thereby improving yield under adverse conditions .

3.2. Rhizobacteria Interaction

Research has identified that certain plant growth-promoting rhizobacteria (PGPR) possess ACC deaminase genes that utilize ACC as a nitrogen source. This interaction not only promotes plant growth but also enhances root colonization by beneficial bacteria .

4.1. Apple Thinning Trials

In trials conducted on 'Golden Delicious' apple trees, varying concentrations of ACC were tested for their effectiveness as chemical thinners:

- The results indicated a linear relationship between ACC concentration and fruit thinning effectiveness at the 20 mm stage, highlighting its potential for commercial application in orchards .

4.2. Resistance Against Verticillium dahliae

A study demonstrated that wild-type and ethylene-insensitive mutant tomato plants treated with ACC exhibited increased resistance to V. dahliae. This suggests that ACC could be utilized to enhance disease resistance strategies in agricultural practices .

Wirkmechanismus

The mechanism of action of 2-Aminocyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules, influencing biological processes through its conversion to other active compounds . The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

- 1-Amino-1-cyclopropanecarbonitrile

- 1-Aminocyclopropane-1-carboxylic acid

Comparison: 2-Aminocyclopropane-1-carbonitrile is unique due to its specific structural features, such as the presence of both an amino group and a nitrile group on the cyclopropane ring. This unique structure imparts distinct reactivity and properties compared to similar compounds like 1-Amino-1-cyclopropanecarbonitrile and 1-Aminocyclopropane-1-carboxylic acid .

Biologische Aktivität

2-Aminocyclopropane-1-carbonitrile (ACC) is a cyclic organic compound that plays a significant role in various biological processes, particularly in plants and microorganisms. Its structure, characterized by a cyclopropane ring with an amino group and a carbonitrile functional group, contributes to its unique properties and biological activities. This article delves into the biological activity of ACC, focusing on its synthesis, mechanism of action, and applications in agriculture and biotechnology.

ACC is synthesized from 1-aminocyclopropane-1-carboxylic acid (ACC), which is a direct precursor to ethylene, a crucial plant hormone involved in numerous physiological processes such as fruit ripening, senescence, and stress responses. The synthesis of ACC can be achieved through various methods, including:

- Chemical synthesis : Utilizing cyclopropane derivatives.

- Biological synthesis : Via microbial pathways that utilize amino acids as substrates.

The efficiency of these methods varies, influencing the yield and purity of the final product.

Biological Role in Ethylene Biosynthesis

ACC's primary biological activity is its role as a precursor in ethylene biosynthesis. Ethylene is synthesized from ACC by the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO). This process is tightly regulated by environmental factors and developmental cues. Studies have shown that ACC levels increase under stress conditions, leading to elevated ethylene production, which can trigger stress responses in plants .

Table 1: Key Enzymes in Ethylene Biosynthesis

| Enzyme Name | Function | Regulation |

|---|---|---|

| ACS (1-Aminocyclopropane-1-Carboxylate Synthase) | Converts SAM to ACC | Regulated by phosphorylation and environmental signals |

| ACO (1-Aminocyclopropane-1-Carboxylate Oxidase) | Converts ACC to Ethylene | Influenced by calcium ions and other signaling molecules |

Interaction with Microorganisms

ACC also exhibits significant interactions with soil microorganisms. Certain bacteria produce ACC deaminase (ACCd), which degrades ACC into α-ketobutyrate and ammonium. This process reduces ethylene levels in plants under stress conditions, thereby promoting plant growth and resilience. Research has indicated that ACCd-producing bacteria can enhance plant health by improving biochemical parameters and cell wall properties under biotic and abiotic stress .

Applications in Agriculture

Given its role in ethylene production, ACC has potential applications in agricultural biotechnology:

- Fruit Ripening : By manipulating ACC levels, farmers can control the timing of fruit ripening.

- Stress Management : Utilizing ACCd-producing rhizobacteria can help manage stress responses in crops, improving yield under adverse conditions.

- Chemical Thinning : Studies have explored the use of ACC for thinning fruit crops like apples, showing promising results when applied at specific growth stages .

Case Study: Apple Thinning with ACC

A study evaluated various concentrations of ACC for thinning 'Golden Delicious' apple trees. The results indicated a linear relationship between ACC concentration and fruit thinning effectiveness at certain growth stages. No phytotoxicity was observed, suggesting that ACC can be safely used to manage crop yields .

Eigenschaften

IUPAC Name |

2-aminocyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-2-3-1-4(3)6/h3-4H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXULKZBISIENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.